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molecular formula C7H10O2 B1597417 2-(1-Cyclopentenyl) acetate CAS No. 20657-21-0

2-(1-Cyclopentenyl) acetate

Cat. No. B1597417
M. Wt: 126.15 g/mol
InChI Key: JMTLGVPTXJYPBX-UHFFFAOYSA-N
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Patent
US05554786

Procedure details

Acetoxylation du cyclopentene A 500 ml three-neck flask is charged with 15 g of cyclopentene (0.22 moles), 150 g of acetic acid, 0.77 g of benzoquinone (7 mmoles) and 80 mg of palladium acetate (0.35 mmoles). The temperature is taken to 50°, then 12 g (0.25 moles) of 70% by weight hydrogen peroxide are introduced in 8 h, and the reaction is allowed to proceed for a further 2 h while maintaining the temperature at 50°. The acetic acid is then distilled (35°, 20×102Pa). The residue is distilled under vacuum (56°-60°, 15×102Pa) to provide cyclopent-2-en-1-yl acetate (13 g, yield 60%). cyclopent-2-en-1-yl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
80 mg
Type
catalyst
Reaction Step One
Quantity
0.77 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[CH2:5][CH2:4][CH2:3][CH:2]=1.OO.[C:8]([OH:11])(=[O:10])[CH3:9]>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C1(=O)C=CC(=O)C=C1>[C:8]([O:11][CH:1]1[CH2:5][CH2:4][CH:3]=[CH:2]1)(=[O:10])[CH3:9] |f:3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CCCC1
Name
Quantity
15 g
Type
reactant
Smiles
C1=CCCC1
Name
Quantity
150 g
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
80 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Name
Quantity
0.77 g
Type
catalyst
Smiles
C1(C=CC(C=C1)=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is taken to 50°
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature at 50°
DISTILLATION
Type
DISTILLATION
Details
The acetic acid is then distilled (35°, 20×102Pa)
DISTILLATION
Type
DISTILLATION
Details
The residue is distilled under vacuum (56°-60°, 15×102Pa)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(=O)OC1C=CCC1
Measurements
Type Value Analysis
AMOUNT: MASS 13 g
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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